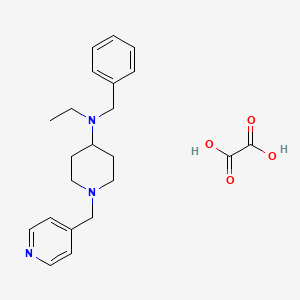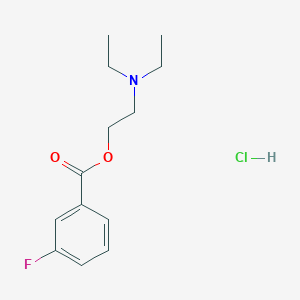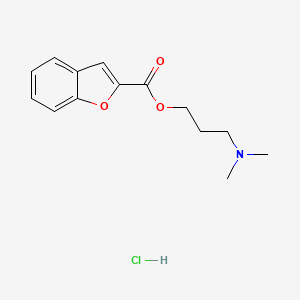![molecular formula C13H13BrN4O3 B3974353 4,4'-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974353.png)
4,4'-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
Descripción general
Descripción
4,4’-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes. This compound features a unique structure with a bromofuran moiety linked to two pyrazol-5-ol units through a methanediyl bridge. The presence of both furan and pyrazole rings in its structure makes it an interesting subject for research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method includes the condensation of 3-methyl-1-phenyl-5-pyrazolone with 5-bromofurfural in the presence of a base such as sodium acetate. The reaction is usually carried out at room temperature, and the product is isolated by simple filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the furan ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
4,4’-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including anticancer and antimicrobial treatments.
Mecanismo De Acción
The mechanism of action of 4,4’-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with various molecular targets. The compound can induce apoptosis in cancer cells through the activation of p53-mediated pathways. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[(Phenylmethylene)bis(3-methyl-1H-pyrazol-5-ol)]: This compound has a phenyl group instead of a bromofuran moiety and exhibits similar biological activities.
4,4’-[(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ol)]: These derivatives have various aryl groups and are known for their antioxidant and anticancer properties.
Uniqueness
The presence of the bromofuran moiety in 4,4’-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for substitution reactions, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
4-[(5-bromofuran-2-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3/c1-5-9(12(19)17-15-5)11(7-3-4-8(14)21-7)10-6(2)16-18-13(10)20/h3-4,11H,1-2H3,(H2,15,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTFAEVVICJRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(O2)Br)C3=C(NNC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(5-iodo-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974277.png)
![1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid](/img/structure/B3974282.png)
![10-(4-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3974298.png)
![3-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)](/img/structure/B3974306.png)
![1-[1-(3-methylcyclohexyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3974309.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B3974315.png)

![1-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B3974322.png)
![[2-(biphenyl-4-yl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B3974339.png)

![2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B3974350.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3974358.png)


